rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine
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Overview
Description
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine is a chiral amine compound with a cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine is unique due to its specific cyclopropane ring structure and chiral centers, which confer distinct chemical and biological properties
Properties
CAS No. |
2153015-30-4 |
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Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
(1R,2R)-N,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
RHJITQJBHCWZLJ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1NC |
Canonical SMILES |
CC1CC1NC |
Purity |
95 |
Origin of Product |
United States |
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